-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-41-8](/img/structure/B2691088.png)
[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone is a useful research compound. Its molecular formula is C24H22F3N3O2 and its molecular weight is 441.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CCR5 Receptor Antagonism and HIV Inhibition
Research has shown that certain compounds, including variants of piperazine-based molecules, exhibit potent noncompetitive allosteric antagonism of the CCR5 receptor. These compounds demonstrate significant antiviral effects against HIV-1, highlighting their potential in HIV treatment strategies. One study compared the receptor-based mechanism of action of 873140, a potent CCR5 antagonist, with other allosteric antagonists, underscoring the diverse allosteric effects these compounds can exert on the CCR5 receptor, which could be crucial in overcoming HIV viral resistance (Watson et al., 2005).
Antimicrobial Activity
Compounds with a piperazine ring have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. A study on novel triazole analogues of piperazine showed significant inhibition of bacterial growth, indicating the potential for further development into antibacterial agents. These findings suggest a promising avenue for creating new antibiotics to combat resistant bacterial strains (Nagaraj et al., 2018).
Soluble Epoxide Hydrolase Inhibition
Research into the inhibition of soluble epoxide hydrolase, an enzyme involved in various physiological processes including inflammation and blood pressure regulation, has identified piperidine-carboxamide derivatives as potent inhibitors. These findings are significant for the development of therapeutic agents targeting diseases associated with the enzyme's activity, offering insights into the drug development process for treating cardiovascular diseases and inflammatory conditions (Thalji et al., 2013).
Oxazolidinone Antibacterial Agents
The synthesis and evaluation of piperazinyl oxazolidinone derivatives have led to the discovery of new antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. These compounds represent important advancements in the development of treatments for infections caused by resistant bacteria (Tucker et al., 1998).
Antifungal and Antimicrobial Properties
The synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities have identified compounds with good antimicrobial activity against tested pathogenic bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-17-4-2-3-5-21(17)29-12-14-30(15-13-29)23(31)18-6-9-20(10-7-18)32-22-11-8-19(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTTYYPNUGDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
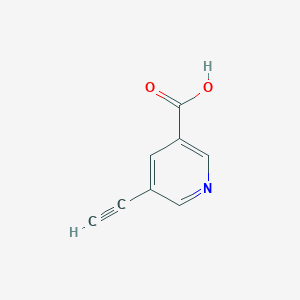
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)
![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)

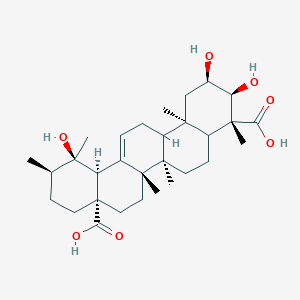

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)
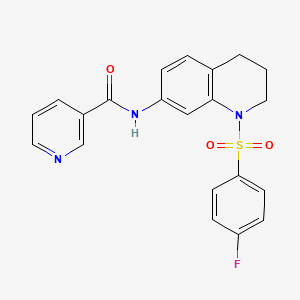
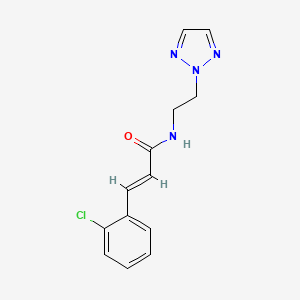
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide](/img/structure/B2691019.png)
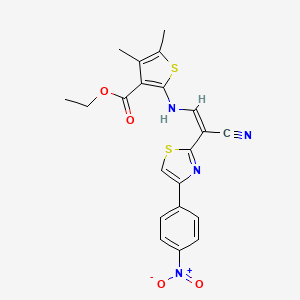
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
